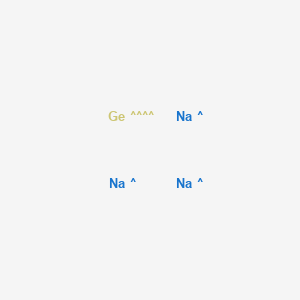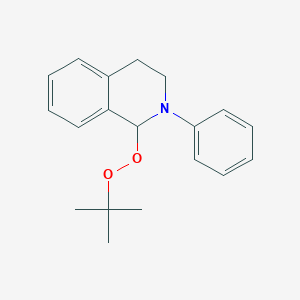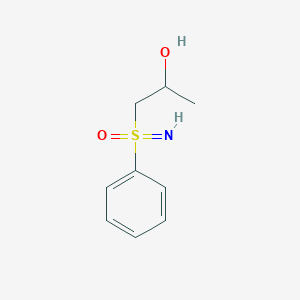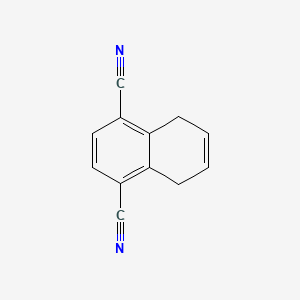
5,8-Dihydronaphthalene-1,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydronaphthalene-1,4-dicarbonitrile is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of two nitrile groups at the 1 and 4 positions and hydrogenation at the 5 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydronaphthalene-1,4-dicarbonitrile typically involves the hydrogenation of naphthalene-1,4-dicarbonitrile. One common method includes the use of palladium-catalyzed hydrogenation under mild conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dihydronaphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1,4-dicarbonitrile.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic conditions.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarbonitrile.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
5,8-Dihydronaphthalene-1,4-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5,8-Dihydronaphthalene-1,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,4-dicarbonitrile: Lacks hydrogenation at the 5 and 8 positions.
1,4-Dimethylbenzene: Similar aromatic structure but with methyl groups instead of nitrile groups.
Phthalonitrile derivatives: Contain similar nitrile groups but differ in the overall structure
Uniqueness
5,8-Dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific hydrogenation pattern and the presence of nitrile groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
114262-78-1 |
|---|---|
Formule moléculaire |
C12H8N2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5,8-dihydronaphthalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H8N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-2,5-6H,3-4H2 |
Clé InChI |
CSGXOOKAYHOMNI-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2=C(C=CC(=C21)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


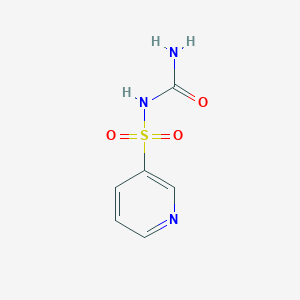
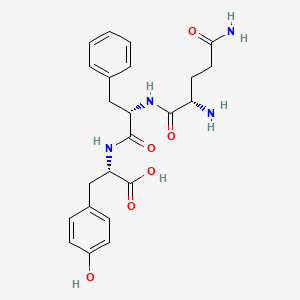
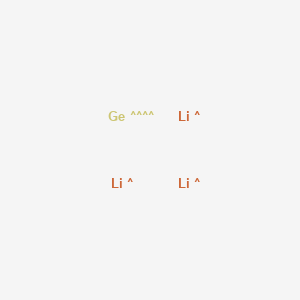

![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
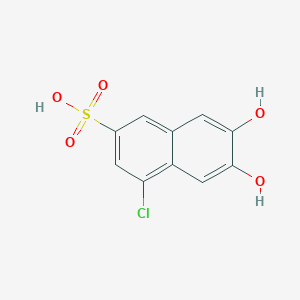

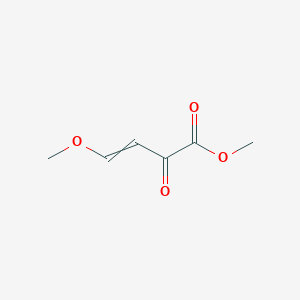

![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)

